molecular formula C18H14Cl2N2O2 B608892 TGR5 Receptor Agonist

TGR5 Receptor Agonist

Cat. No.: B608892
M. Wt: 361.2 g/mol
InChI Key: IGRCWJPBLWGNPX-UHFFFAOYSA-N
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Description

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein bile acid receptor 1, is a membrane-bound receptor activated by bile acids. TGR5 is widely expressed in various tissues, including the gallbladder, placenta, spleen, and intestine. It plays a crucial role in glucose metabolism, energy homeostasis, and inflammation regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TGR5 receptor agonists involves ligand-based pharmacophore modeling, virtual screening, and biological evaluation. These methods help identify novel nonsteroidal TGR5 agonists. For instance, compounds V12 and V14 have shown significant TGR5 agonistic activity .

Industrial Production Methods: Industrial production of TGR5 receptor agonists typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as molecular docking and pharmacophore mapping to identify potential agonists .

Chemical Reactions Analysis

Types of Reactions: TGR5 receptor agonists undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure to enhance the agonistic activity.

Common Reagents and Conditions: Common reagents used in these reactions include bile acids such as lithocholic acid, deoxycholic acid, chenodeoxycholic acid, and cholic acid. The reactions are typically carried out under controlled conditions to ensure the desired chemical modifications .

Major Products: The major products formed from these reactions are TGR5 receptor agonists with enhanced activity and selectivity. These products are then subjected to further evaluation to determine their efficacy and safety .

Scientific Research Applications

TGR5 receptor agonists have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TGR5 receptor agonists involves the activation of the G-protein coupled receptor, leading to the production of cyclic adenosine monophosphate (cAMP). This activation stimulates various signaling pathways, including the Epac/PLC-ε-CA2+ pathway, which plays a crucial role in glucose metabolism and energy homeostasis .

Comparison with Similar Compounds

TGR5 receptor agonists are unique in their ability to activate the G-protein coupled receptor and stimulate the production of cAMP. Similar compounds include:

  • Lithocholic acid
  • Deoxycholic acid
  • Chenodeoxycholic acid
  • Cholic acid

These compounds also activate TGR5 but differ in their potency and selectivity .

Biological Activity

The Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a bile acid receptor that plays a significant role in various metabolic processes, including glucose homeostasis and inflammation regulation. This article focuses on the biological activity of TGR5 receptor agonists, highlighting their mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of TGR5

TGR5 is primarily activated by bile acids, which leads to the stimulation of several signaling pathways, including the cAMP-PKA pathway. Activation of TGR5 has been shown to enhance the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells, thereby modulating insulin secretion and improving glucose tolerance. This receptor is expressed in various tissues, including the liver, gallbladder, and immune cells, indicating its diverse biological roles.

Signaling Pathways

Upon activation by agonists, TGR5 initiates several downstream signaling cascades:

  • cAMP-PKA Pathway : The binding of bile acids to TGR5 activates adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA) .
  • ERK1/2 Pathway : TGR5 also activates extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
  • Inhibition of NF-κB : TGR5 activation has been linked to decreased production of pro-inflammatory cytokines through inhibition of NF-κB signaling, which is crucial for reducing inflammation .

Glucose Homeostasis

TGR5 receptor agonists have demonstrated significant effects on glucose metabolism:

  • Improvement in Insulin Sensitivity : Studies show that TGR5 activation can enhance insulin sensitivity and promote glucose uptake in peripheral tissues .
  • In Vivo Efficacy : For instance, compound 6g , a potent TGR5 agonist, exhibited a notable reduction in blood glucose levels during oral glucose tolerance tests in diabetic mice .

Anti-inflammatory Effects

TGR5 agonists also play a role in modulating inflammatory responses:

  • Reduction of Hepatic Inflammation : Activation of TGR5 has been shown to suppress inflammatory responses in liver cells (Kupffer cells), leading to reduced hepatic inflammation and fibrosis .
  • Cytokine Modulation : Agonists like compound 6g have been found to inhibit TNF-α production in response to lipopolysaccharide (LPS) stimulation .

Study 1: Compound 6g

A study evaluated the pharmacokinetics and biological activity of compound 6g , a novel TGR5 agonist. Findings included:

  • Potency : EC50 values for human and mouse TGR5 were reported at 57 pM and 62 pM respectively.
  • Glucose Lowering Effects : In diabetic mice, an effective dose (ED50) for lowering blood glucose was found to be 7.9 mg/kg .
  • Mechanistic Insights : The study highlighted the compound's ability to activate cAMP pathways effectively while exhibiting selectivity against other receptors like FXR.

Study 2: Bile Acid Derivatives

Research on bile acid derivatives as TGR5 agonists revealed:

  • Diverse Agonist Profiles : Various derivatives showed different potencies and selectivities towards TGR5.
  • Metabolic Benefits : These compounds not only activated GLP-1 secretion but also enhanced mitochondrial function in adipose tissues, contributing to improved metabolic health .

Data Table: Summary of Key Findings on TGR5 Agonists

CompoundEC50 (hTGR5)EC50 (mTGR5)ED50 (Glucose Lowering)Key Effects
Compound 6g57 pM62 pM7.9 mg/kgGLP-1 secretion, anti-inflammatory
Compound 6c7.8 nMNot reportedNot reportedPotent agonist with favorable profile
Compound 6dNot reportedNot reportedNot reportedSimilar potency as 6c

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRCWJPBLWGNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?

A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].

Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?

A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []

Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?

A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.

Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?

A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.

Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?

A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.

Q6: What are the future directions and potential applications of TGR5 agonists?

A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.

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